molecular formula C12H13N3 B13880877 3-(3-aminopropyl)-1H-indole-7-carbonitrile

3-(3-aminopropyl)-1H-indole-7-carbonitrile

Cat. No.: B13880877
M. Wt: 199.25 g/mol
InChI Key: XAYAIUHPTOYIQI-UHFFFAOYSA-N
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Description

3-(3-aminopropyl)-1H-indole-7-carbonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core with an aminopropyl group at the 3-position and a carbonitrile group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminopropyl)-1H-indole-7-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core.

    Functionalization: The indole core is then functionalized at the 3-position with an aminopropyl group. This can be achieved through a nucleophilic substitution reaction using 3-bromopropylamine.

    Introduction of Carbonitrile Group: The carbonitrile group is introduced at the 7-position through a cyanation reaction. This can be done using reagents such as copper(I) cyanide in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dimethylformamide (DMF) and dichloromethane (DCM).

Chemical Reactions Analysis

Types of Reactions

3-(3-aminopropyl)-1H-indole-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The aminopropyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of indole oxides.

    Reduction: Conversion to 3-(3-aminopropyl)-1H-indole-7-amine.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

3-(3-aminopropyl)-1H-indole-7-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-aminopropyl)-1H-indole-7-carbonitrile involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological molecules, while the indole core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-aminopropyl)-1H-indole-7-carboxamide
  • 3-(3-aminopropyl)-1H-indole-7-carboxylic acid
  • 3-(3-aminopropyl)-1H-indole-7-methanol

Uniqueness

3-(3-aminopropyl)-1H-indole-7-carbonitrile is unique due to the presence of the carbonitrile group at the 7-position, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

3-(3-aminopropyl)-1H-indole-7-carbonitrile

InChI

InChI=1S/C12H13N3/c13-6-2-4-10-8-15-12-9(7-14)3-1-5-11(10)12/h1,3,5,8,15H,2,4,6,13H2

InChI Key

XAYAIUHPTOYIQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=CN2)CCCN)C#N

Origin of Product

United States

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